Cas no 2188734-05-4 (1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one)
1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one
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- Inchi: 1S/C18H24N2O/c1-2-17(21)20-12-9-18(10-13-20)8-11-19(15-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
- InChI Key: XUXZNEKOXINDJZ-UHFFFAOYSA-N
- SMILES: C(N1CCC2(CN(CC3=CC=CC=C3)CC2)CC1)(=O)C=C
Experimental Properties
- Density: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 450.0±34.0 °C(Predicted)
- pka: 9.10±0.20(Predicted)
1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577520-1.0g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-26577520-0.05g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
| Enamine | EN300-26577520-0.1g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
| Enamine | EN300-26577520-0.5g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
| Enamine | EN300-26577520-0.25g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
| Enamine | EN300-26577520-2.5g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-26577520-10.0g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
| Enamine | EN300-26577520-5.0g |
1-{2-benzyl-2,8-diazaspiro[4.5]decan-8-yl}prop-2-en-1-one |
2188734-05-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 |
1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one
Professional Introduction to Compound with CAS No. 2188734-05-4 and Product Name: 1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one
The compound in question, identified by the CAS No. 2188734-05-4, is a structurally intricate molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The product name, 1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one, highlights its unique spirocyclic framework and the presence of a phenylmethyl (benzyl) group, which are key features that contribute to its potential biological activity and synthetic utility.
At the core of this compound's structure lies a spirocyclic system, specifically a 2,8-diazaspiro[4.5]decane core. Spirocyclic compounds are of particular interest due to their rigid three-dimensional architecture, which can be leveraged to achieve high binding affinity and selectivity in drug design. The presence of nitrogen atoms in the spirocycle introduces additional functionalization possibilities, making it a versatile scaffold for medicinal chemists.
The phenylmethyl (benzyl) group attached to the spirocycle is another critical feature that influences the compound's chemical behavior and biological properties. This group is commonly found in various pharmacophores and can participate in multiple types of interactions with biological targets, including hydrophobic interactions and π-stacking. The combination of these structural elements suggests that this compound may exhibit interesting pharmacological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The spirocyclic structure of this compound, along with the presence of nitrogen-rich heterocycles, positions it as a promising candidate for further investigation in drug discovery programs. Computational studies have indicated that such scaffolds can interact with a wide range of biological targets, including enzymes and receptors involved in critical cellular pathways.
In addition to its structural complexity, this compound has been studied for its potential synthetic applications. The spirocyclic core provides a stable platform for further functionalization, allowing chemists to introduce additional substituents that could modulate its biological activity. For instance, modifications at the nitrogen atoms or the phenylmethyl group could lead to novel derivatives with enhanced potency or selectivity against specific therapeutic targets.
One of the most intriguing aspects of this compound is its potential role in the development of new therapeutic agents. The spirocyclic system is known to exhibit favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are essential for successful drug candidates. Furthermore, the presence of nitrogen-containing heterocycles often correlates with significant biological activity, making this compound a compelling subject for further research.
The synthesis of such complex molecules requires sophisticated methodologies and expertise in organic chemistry. Researchers have employed various strategies to construct the spirocyclic framework, including cycloaddition reactions, intramolecular condensations, and transition-metal-catalyzed processes. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in accessing novel drug candidates.
As our understanding of molecular recognition continues to evolve, compounds like this one are likely to play a crucial role in the discovery of new drugs. The combination of structural rigidity provided by the spirocycle and functional diversity introduced by nitrogen-rich heterocycles makes it an attractive scaffold for medicinal chemists. Moreover, recent studies have demonstrated that spirocyclic compounds can exhibit unique pharmacological profiles, making them valuable tools for therapeutic intervention.
In conclusion, the compound with CAS No. 2188734-05-4 and product name 1-[2-(Phenylmethyl)-2,8-diazaspiro[4.5]dec-8-yl]-2-propen-1-one represents a significant advancement in pharmaceutical chemistry. Its intricate structure, combined with its potential biological activity and synthetic utility, positions it as a promising candidate for further investigation. As research in this field progresses, we can expect to see more applications of such innovative molecules in drug discovery and development.
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